Magnesium, bromo-1-heptynyl-
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Overview
Description
Magnesium, bromo-1-heptynyl- is an organometallic compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromo-1-heptynyl group, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium, bromo-1-heptynyl- is typically prepared through the reaction of 1-bromo-1-heptyne with magnesium metal in an anhydrous ether solvent. This reaction is a classic example of the Grignard reaction, where the magnesium inserts into the carbon-bromine bond to form the Grignard reagent . The reaction conditions require the exclusion of moisture and air to prevent the decomposition of the Grignard reagent.
Industrial Production Methods
On an industrial scale, the preparation of magnesium, bromo-1-heptynyl- follows similar principles but involves larger reactors and more stringent control of reaction conditions. The use of activated magnesium and continuous addition of the bromo-1-heptyne can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
Magnesium, bromo-1-heptynyl- undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in substitution reactions with electrophiles.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Electrophiles: Reacts with alkyl halides and other electrophiles to form new carbon-carbon bonds.
Oxidizing Agents: Can be oxidized using agents like hydrogen peroxide.
Major Products Formed
Alcohols: Primary products when reacted with carbonyl compounds.
Alkanes and Alkenes: Formed through substitution reactions with alkyl halides.
Oxidized Products: Various oxidized derivatives depending on the oxidizing agent used.
Scientific Research Applications
Magnesium, bromo-1-heptynyl- has a wide range of applications in scientific research:
Organic Synthesis: Used as a key intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the preparation of advanced materials and polymers.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of magnesium, bromo-1-heptynyl- involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This nucleophilic addition forms new carbon-carbon bonds, which is the basis for its use in organic synthesis. The magnesium atom stabilizes the negative charge on the carbon, making it a strong nucleophile .
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity.
Ethylmagnesium Bromide: Used in similar nucleophilic addition reactions.
Vinylmagnesium Bromide: Reacts similarly with carbonyl compounds.
Uniqueness
Magnesium, bromo-1-heptynyl- is unique due to its alkyne functionality, which allows for additional reactivity compared to other Grignard reagents.
Properties
CAS No. |
61307-38-8 |
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Molecular Formula |
C7H11BrMg |
Molecular Weight |
199.37 g/mol |
IUPAC Name |
magnesium;hept-1-yne;bromide |
InChI |
InChI=1S/C7H11.BrH.Mg/c1-3-5-7-6-4-2;;/h3,5-7H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
ILBFGHGUOXGJME-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC#[C-].[Mg+2].[Br-] |
Origin of Product |
United States |
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